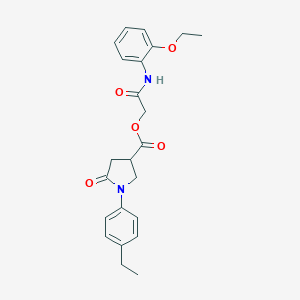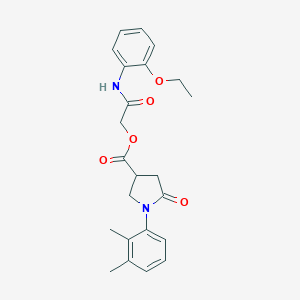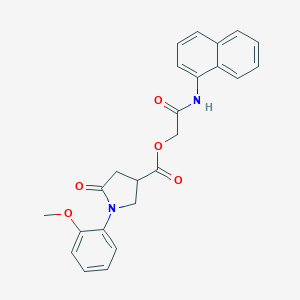![molecular formula C23H23NO4 B270958 N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270958.png)
N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including lung, breast, and colon cancer. DMXAA has also been shown to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors. This makes DMXAA a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
DMXAA works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, DMXAA activates the production of interferon-alpha, which has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, as well as the activation of immune cells such as macrophages and dendritic cells. DMXAA has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMXAA is that it is relatively easy to synthesize and can be produced in large quantities. DMXAA has also been shown to be effective in a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of DMXAA is that it can be toxic to normal cells at high concentrations, which can limit its potential as a cancer therapy.
Direcciones Futuras
There are a number of future directions for research on DMXAA. One area of interest is the development of new cancer therapies based on DMXAA. This could involve the use of DMXAA in combination with other drugs or therapies to enhance its anti-cancer effects. Another area of interest is the development of new methods for delivering DMXAA to tumors, such as through the use of nanoparticles or other targeted delivery systems. Finally, further research is needed to better understand the mechanism of action of DMXAA and its potential as a cancer therapy.
Métodos De Síntesis
DMXAA is synthesized through a multi-step process that involves the reaction of 3,5-dimethylphenol with 4-bromophenol to form 4-(3,5-dimethylphenoxy)phenol. This intermediate is then reacted with cyclopentadiene to form a Diels-Alder adduct, which is then converted to DMXAA through a series of steps involving oxidation, reduction, and cyclization.
Propiedades
Nombre del producto |
N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Fórmula molecular |
C23H23NO4 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
N-[4-(3,5-dimethylphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C23H23NO4/c1-12-7-13(2)9-17(8-12)27-16-5-3-15(4-6-16)24-22(25)20-14-10-18-19(11-14)28-23(26)21(18)20/h3-9,14,18-21H,10-11H2,1-2H3,(H,24,25) |
Clave InChI |
NZTANZPKFFNERT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)C |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)